Enhanced IKr Selectivity Over Non-Fluorinated Sulfonylpiperidines
Incorporation of a fluorine atom at the 4-position of a sulfonylpiperidine core results in a dramatic increase in selectivity for the 5-HT2A receptor over the hIKr (hERG) potassium channel compared to the non-fluorinated parent compound [1].
| Evidence Dimension | hIKr Binding Affinity (Ki) |
|---|---|
| Target Compound Data | hIKr Ki > 4000 nM for compound 3b (4-fluorosulfonylpiperidine derivative) |
| Comparator Or Baseline | hIKr Ki = 313 nM for non-fluorinated parent compound 1a |
| Quantified Difference | >12.8-fold decrease in hIKr binding affinity (increased selectivity) |
| Conditions | Radioligand binding assay using recombinant hIKr channels expressed in HEK293 cells |
Why This Matters
This 12.8-fold improvement in selectivity directly translates to a reduced risk of QT prolongation and cardiac arrhythmias, a critical safety parameter for drug development and a key procurement differentiator for projects targeting CNS disorders.
- [1] Fish, L. R., Gilligan, M. T., Humphries, A. C., Ivarsson, M., Ladduwahetty, T., Merchant, K. J., ... & MacLeod, A. M. (2005). 4-Fluorosulfonylpiperidines: selective 5-HT2A ligands for the treatment of insomnia. Bioorganic & Medicinal Chemistry Letters, 15(16), 3665-3669. Table 1. View Source
